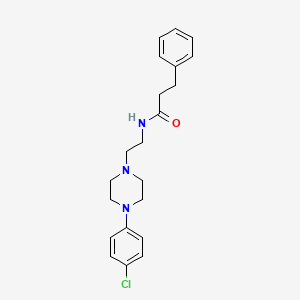

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide

Description

Properties

IUPAC Name |

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O/c22-19-7-9-20(10-8-19)25-16-14-24(15-17-25)13-12-23-21(26)11-6-18-4-2-1-3-5-18/h1-5,7-10H,6,11-17H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTGNJYGJTXECQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)CCC2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorophenyl halide reacts with the piperazine derivative.

Attachment of the Phenylpropanamide Moiety: The final step involves the coupling of the piperazine derivative with a phenylpropanamide precursor under appropriate reaction conditions, such as the use of coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding amines or alcohols.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly as a ligand for dopamine receptors.

Pharmacology: The compound is investigated for its effects on the central nervous system and its potential use in treating neurological disorders.

Material Science: It is explored for its use in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide involves its interaction with molecular targets such as dopamine receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction affects various signaling pathways in the brain, leading to its pharmacological effects .

Comparison with Similar Compounds

N-(4-(Thiophen-3-yl)phenyl)-5-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)pentanamide (Compound 7e)

- Structural Differences :

- Piperazine Substituent : 3-(Trifluoromethyl)phenyl vs. 4-chlorophenyl in the target compound.

- Linker : Pentanamide (5-carbon chain) vs. propanamide (3-carbon chain).

- Aryl Group : Thiophen-3-yl-phenyl vs. simple phenyl.

- The longer pentanamide linker in 7e may reduce CNS penetration due to increased molecular weight, whereas the shorter ethyl-propanamide chain in the target compound could improve bioavailability .

[3H]NGD 94-1 (Dopamine D4 Receptor Ligand)

- Functional Comparison :

- Receptor Specificity : [3H]NGD 94-1 selectively binds dopamine D4 receptors with negligible affinity for D1/D2/D3 subtypes, a property likely shared by the target compound due to its 4-chlorophenyl-piperazine motif .

- Binding Density : D4 receptors exhibit low density in rat and human brain (<30 fmol/mg protein), suggesting that even high-affinity compounds like the target may require optimized dosing for therapeutic efficacy .

Piperazine-Based Antihistamines (Cetirizine Analogs)

- Cetirizine Ethyl Ester :

- Structural Contrast : Features a diphenylmethyl-piperazine group and an ethyl ester-linked acetic acid, unlike the target compound’s propanamide and 4-chlorophenyl-piperazine.

- Functional Divergence : Cetirizine derivatives target histamine H1 receptors, whereas the target compound’s structure aligns more closely with dopamine receptor ligands. The propanamide group in the target compound may reduce polarity, enhancing CNS penetration compared to Cetirizine’s carboxylate .

Key Research Findings and Implications

Substituent Effects :

- Electron-withdrawing groups (e.g., -Cl, -CF3) on the piperazine ring critically influence receptor selectivity. The 4-chlorophenyl group in the target compound may favor D4 binding, while bulkier substituents like trifluoromethyl enhance D3 affinity .

Linker Optimization :

- Shorter alkyl chains (e.g., ethyl in the target compound) may improve CNS bioavailability compared to longer chains in analogs like 7e .

Limitations and Contradictions

- Evidence Gaps : Direct binding data for the target compound are absent in the provided sources, necessitating extrapolation from structural analogs.

- Receptor Density vs. Efficacy : Despite high affinity, low D4 receptor density in the brain (as shown for [3H]NGD 94-1) may limit the target compound’s in vivo efficacy .

Biological Activity

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide, often referred to in the literature as a piperazine derivative, has garnered attention for its potential biological activities. This compound is structurally related to various pharmacologically active agents and has been evaluated for its interactions with multiple biological targets.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. It has shown a significant affinity for the dopamine D4 receptor, which is implicated in various neuropsychiatric disorders. The compound exhibited an IC50 value of 0.057 nM, indicating a very high binding affinity compared to other compounds in similar studies .

Pharmacological Studies

- Dopamine Receptor Affinity : The compound's selectivity for the D4 receptor over D2 and serotonin receptors suggests potential applications in treating disorders like schizophrenia or ADHD, where D4 receptor modulation may be beneficial .

- Antimicrobial Activity : In vitro studies have indicated that related piperazine derivatives exhibit antimicrobial properties, although specific data on this compound's antimicrobial efficacy is limited .

- Anticancer Properties : Some derivatives of piperazine have been evaluated for anticancer activity using MTT assays, although direct studies on this specific compound are sparse. Compounds with similar structures have shown varying degrees of effectiveness against cancer cell lines .

Table: Summary of Biological Activities

Notable Research

A study highlighted the synthesis and evaluation of various piperazine derivatives, including those similar to this compound. These compounds were assessed for their binding affinities and biological activities, providing insights into their potential therapeutic roles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.